N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16ClN5O3S and its molecular weight is 429.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antiexudative Activity : Derivatives of 1,2,4-triazol have been synthesized and investigated for their antiexudative properties. A study describes the synthesis of pyrolin derivatives and their evaluation in animal models, where several compounds exhibited significant antiexudative activity, surpassing the reference drug in some cases (Chalenko et al., 2019).
Antimicrobial Screening : Another research effort focused on the synthesis of N-aryl-acetamide derivatives, highlighting their potential antibacterial, antifungal, and anti-tuberculosis activities. These findings underscore the pharmacological potential of acetamide derivatives, suggesting areas for further exploration of related compounds (MahyavanshiJyotindra et al., 2011).
Antibacterial Activity of Furo[3,2-b]pyrrole Derivatives : A study on the synthesis of furo[3,2-b]pyrrole derivatives and their subsequent evaluation for antibacterial activity against specific strains offers insights into the potential antibacterial applications of structurally similar compounds (Zemanov et al., 2017).
Photocatalytic Applications
- Photochemical Synthesis : Research into the photochemical preparation of phenylfurans, -pyrroles, and -thiophenes from dimethylaniline and heterocyclic compounds in acetonitrile under UV light could hint at the utility of related compounds in photochemical syntheses, potentially offering a pathway to explore for the target compound (Guizzardi et al., 2000).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c1-27-15-7-6-13(20)11-14(15)21-17(26)12-29-19-23-22-18(16-5-4-10-28-16)25(19)24-8-2-3-9-24/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUYVPKDCNMQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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